molecular formula C14H10N4O3 B182867 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] CAS No. 31107-06-9

1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]

Cat. No.: B182867
CAS No.: 31107-06-9
M. Wt: 282.25 g/mol
InChI Key: NUCUIOZKXRGHSW-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] typically involves the reaction of isatin (1H-indole-2,3-dione) with 4-nitrophenylhydrazine. The reaction is usually carried out in a suitable solvent under reflux conditions to yield the desired hydrazone derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can be compared with other similar compounds, such as:

The uniqueness of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole and isatin derivatives.

Properties

IUPAC Name

3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14-13(11-3-1-2-4-12(11)15-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJYHWPKXWRLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185047
Record name 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone)
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Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31107-06-9, 1224946-21-7
Record name 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone)
Source ChemIDplus
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Record name 3-(2-(4-Nitrophenyl)hydrazinyl)indol-2-one
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Record name 31107-06-9
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Record name 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone)
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Record name 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
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Record name 3-(2-(4-NITROPHENYL)HYDRAZINYL)INDOL-2-ONE
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